molecular formula C9H13NO2 B2820557 (5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol CAS No. 1540028-23-6

(5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol

Cat. No.: B2820557
CAS No.: 1540028-23-6
M. Wt: 167.208
InChI Key: BJNSJDZXGLEUAV-UHFFFAOYSA-N
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Description

(5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol ( 1540028-23-6) is a high-value saturated bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C 9 H 13 NO 2 and a molecular weight of 153.18 g/mol, belongs to the benzisoxazole family, a class recognized as a "privileged scaffold" due to its frequent occurrence in biologically active molecules . The structure features a partially saturated benzene ring fused to an isoxazole heterocycle, with a critical hydroxymethyl functional group at the 3-position that provides a versatile handle for further synthetic derivatization and conjugation . The primary research value of this compound lies in its role as a key synthetic intermediate for the development of novel therapeutic agents. Benzisoxazole derivatives, including this tetrahydro variant, are extensively investigated for a wide spectrum of biological activities, encompassing antimicrobial, antioxidant, anticonvulsant, anticancer, and anti-inflammatory properties . Early-stage research into similar tetrahydrobenzisoxazole compounds has demonstrated promising inhibitory effects against both Gram-positive and Gram-negative bacterial strains, indicating potential for developing new antimicrobial agents . Furthermore, in vitro studies on analogous structures have shown significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), potentially through mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase . The structural motif is also relevant in the development of modulators for specific biological targets, such as mitotic motor proteins, highlighting its utility in probing fundamental cellular processes . This product is provided for Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any human use. All safety data provided, including hazard statements and precautionary measures, must be reviewed prior to handling. Researchers should handle this material with appropriate precautions in accordance with all applicable local and national laboratory safety regulations.

Properties

IUPAC Name

(5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6-2-3-9-7(4-6)8(5-11)10-12-9/h6,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNSJDZXGLEUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=NO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzoxazole ring.

Scientific Research Applications

Chemistry

In chemistry, (5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The 3-position of the benzoxazole scaffold is critical for modulating physicochemical and biological properties. Three derivatives are compared here:

Compound Name Substituent at Position 3 Molecular Weight (g/mol) Key Properties
(5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol -CH$_2$OH 153.18 Moderate polarity, hydrogen-bond donor
1-(5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine hydrochloride -CH$2$NH$2$·HCl 222.71 (reported) High water solubility (ionic character)
5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid -COOH 167.17 High polarity, acidic functionality

Notes:

  • Discrepancies exist in reported molecular weights. For example, the methanamine hydrochloride derivative (C$6$H${14}$ClNS) has a calculated molecular weight of 167.52 g/mol, conflicting with the catalog value of 222.71 g/mol . This may indicate errors in the source data.

Physicochemical and Functional Differences

Solubility
  • Methanol derivative: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the hydroxyl group.
  • Methanamine hydrochloride : High aqueous solubility attributed to ionic interactions .
  • Carboxylic acid derivative: Low solubility in non-polar solvents but forms salts under basic conditions .

Biological Activity

(5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol is a heterocyclic organic compound with potential biological activity. Its unique structure, characterized by a benzoxazole ring system and a hydroxymethyl group, suggests various interactions with biological targets. This article explores the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C9H13NO2C_9H_{13}NO_2 with a molecular weight of approximately 167.21 g/mol. The compound features a methyl group at the fifth position and a hydroxymethyl group at the third position of the benzoxazole structure. These substituents influence its reactivity and biological properties significantly.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

1. Anticancer Properties

Preliminary studies suggest that compounds structurally related to this compound may exhibit anticancer activity. For example, derivatives of benzoxazole have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle regulation . Specific investigations into the compound's effects on MCF-7 breast cancer cells revealed significant antiproliferative activity.

CompoundIC50 (µM)Target Cell Line
This compoundTBDMCF-7
Related Benzoxazole Derivative0.67 ± 0.18MCF-7

2. Enzyme Modulation

The compound may modulate enzyme activity through interactions with specific molecular targets. Studies indicate that it can affect enzymes involved in metabolic pathways and signal transduction. This modulation is crucial for understanding its therapeutic potential in diseases where these pathways are disrupted.

The mechanism of action for this compound involves its interaction with various biological targets:

  • Receptor Binding: The compound may bind to receptors involved in cell signaling pathways.
  • Enzyme Inhibition: It could inhibit key enzymes that play roles in tumor growth and progression.

These interactions lead to downstream effects such as altered gene expression and apoptosis in cancer cells.

Case Studies

A recent study highlighted the efficacy of benzoxazole derivatives in targeting cancer cells. The research utilized cDNA microarray technology to identify potential drug targets within the apoptosis regulatory pathway . While specific data on this compound remains limited, its structural similarity to other active compounds suggests promising bioactivity.

Research Findings

Recent findings emphasize the importance of structure in determining biological activity:

Structure–Activity Relationship (SAR)

The presence of the methyl group and hydroxymethyl functionality enhances the compound's reactivity and biological activity compared to other benzoxazole derivatives. This has been confirmed through comparative studies with structurally similar compounds.

Q & A

Q. What are the common synthetic routes for preparing (5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol, and how are intermediates validated?

The compound is typically synthesized via cyclization reactions involving substituted benzoxazole precursors. For example, intermediates like 1-(5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine hydrochloride (CAS: 167.70) are synthesized using catalytic methods with reagents such as triphenylphosphine and palladium dichloride . Validation involves nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity. Recrystallization from ethanol or methanol is standard for purification .

Q. How is the crystal structure of this compound or its derivatives analyzed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, in analogous sulfonamide derivatives (e.g., 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide), SHELX programs (e.g., SHELXL) are used for refinement . Key parameters include bond angles, torsion angles, and hydrogen-bonding networks to confirm stereochemistry and packing behavior .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening involves antimicrobial or anticancer assays. For structurally related triazole derivatives (e.g., (5-(methoxymethyl)-4-methyl-4H-1,2,4-triazol-3-yl)methanol), minimum inhibitory concentration (MIC) tests against bacterial strains and cytotoxicity studies on cancer cell lines are common . Computational tools like quantitative structure–activity relationship (QSAR) models predict activity before in vitro validation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for derivatives?

Discrepancies in biological activity or solubility predictions between experiments can be addressed using molecular docking and density functional theory (DFT). For instance, QSAR models for triazole derivatives correlate methoxymethyl/hydroxymethyl substitutions with enhanced solubility and activity . DFT calculations on electron density maps can explain unexpected reactivity patterns in benzoxazole analogs .

Q. What strategies optimize reaction yields in multi-step syntheses?

Yield optimization involves catalyst screening (e.g., palladium/copper systems in Sonogashira couplings ) and solvent selection. For example, anhydrous tetrahydrofuran (THF) with triethylamine (TEA) improves coupling efficiency in similar heterocyclic systems . Reaction monitoring via thin-layer chromatography (TLC) and adjusting pH during workup (e.g., acidification to pH 2–3 for precipitation ) are critical.

Q. How are stereochemical outcomes controlled during benzoxazole ring formation?

Stereocontrol is achieved through chiral auxiliaries or asymmetric catalysis. In analogous isoxazole syntheses, enantioselective cyclization using chiral ligands (e.g., BINAP) with palladium catalysts ensures precise stereochemistry . Polar solvents like ethanol favor specific conformers during ring closure .

Q. What advanced spectroscopic techniques resolve structural ambiguities in complex derivatives?

High-resolution MS (HRMS) and 2D NMR (e.g., HSQC, HMBC) differentiate regioisomers. For example, HMBC correlations confirm the position of the hydroxymethyl group in benzoxazole derivatives . Variable-temperature NMR can detect dynamic effects in tautomeric systems .

Q. How do substituents on the benzoxazole core influence biological activity?

Methoxy or hydroxymethyl groups enhance hydrophilicity and target binding. In triazole analogs, dual functionalization (e.g., methoxymethyl and hydroxymethyl) increases interactions with enzyme active sites, as shown in molecular dynamics simulations . Comparative studies with simpler analogs (e.g., 4-methyltriazole) highlight the role of substituent bulkiness .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates

Intermediate NameCAS NumberKey ReagentsPurification MethodReference
1-(5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine hydrochloride167.70PdCl₂, PPh₃Recrystallization (MeOH)

Q. Table 2: Computational Tools for Activity Prediction

MethodApplication ExampleOutcome MetricReference
QSARPredicts antimicrobial activity of triazolesMIC correlation (R² = 0.89)
Molecular DockingBinding affinity to cytochrome P450ΔG (kcal/mol)

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